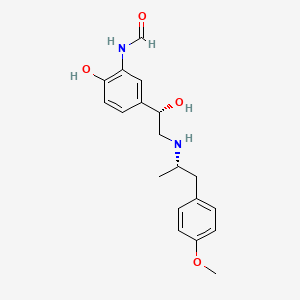

(+)-Formoterol

描述

Significance of Chirality in Pharmaceutical Sciences and Drug Action

Chirality is a fundamental concept in pharmaceutical sciences because biological systems are inherently chiral. Receptors, enzymes, and other proteins involved in drug action are composed of chiral amino acids, creating chiral environments. Consequently, the binding and efficacy of a chiral drug can vary significantly between its different stereoisomers. One enantiomer may be highly potent and selective, while another may be less active, inactive, or even possess different or deleterious effects iipseries.orgnih.govmdpi.com. This stereoselectivity is a crucial consideration in drug design, development, and regulation.

Overview of Formoterol (B127741) Stereoisomers and their Absolute Configurations

Formoterol possesses two chiral centers, which can theoretically give rise to four stereoisomers: (R,R), (S,S), (R,S), and (S,R) researchgate.netgoogle.comnewdrugapprovals.orggoogle.com. The commercially available formoterol is typically a racemic mixture of the (R,R) and (S,S) enantiomers iipseries.orgnih.govgoogle.comnewdrugapprovals.orgnih.govchemrxiv.orgresearchgate.netguidetomalariapharmacology.orgnih.govdrugfuture.comdrugbank.comdrugbank.com. The (R,R) and (S,S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images. Similarly, (R,S) and (S,R) form another enantiomeric pair. The (R,R)/(S,S) pair and the (R,S)/(S,R) pair are diastereomers, which are stereoisomers that are not mirror images and can have different physical and chemical properties google.comgoogle.com. The absolute configurations denote the specific spatial arrangement of atoms around each chiral center, designated by (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Structure

3D Structure

属性

IUPAC Name |

N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-ORAYPTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023077, DTXSID80110070 | |

| Record name | Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1.12X10+4 mg/L at 25 °C /Estimated/ | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.0X10-14 mm Hg at 25 °C /Estimated/ | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

73573-87-2, 67346-48-9 | |

| Record name | Formoterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73573-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Stereoselective Synthesis and Resolution of S,s Formoterol

Historical and Current Methodologies for the Preparation of Formoterol (B127741) Stereoisomers

Early approaches to obtaining specific formoterol stereoisomers primarily involved the separation of racemic mixtures. More recent strategies have focused on incorporating stereocontrol earlier in the synthetic pathway.

Strategies for Semi-Preparative Chromatographic Separation of Formoterol Precursors

Chromatographic methods, particularly HPLC, continue to be relevant for the analysis and separation of formoterol enantiomers and related impurities. researchgate.netresearchgate.netingentaconnect.commdpi.comasianpubs.orgnih.govchemrxiv.orgasianpubs.org Enantioselective HPLC methods utilizing chiral stationary phases or chiral mobile phase additives have been developed for the separation and quantification of formoterol enantiomers. chemrxiv.orgasianpubs.org

Enantioselective Synthetic Approaches Towards Formoterol and Chiral Intermediates

To overcome the limitations of classical resolution methods, significant efforts have been directed towards developing enantioselective synthetic routes that introduce chirality earlier in the synthesis, ideally leading directly to the desired stereoisomer or easily separable intermediates with high enantiomeric purity.

Asymmetric Catalytic Reduction Strategies in Stereoselective Synthesis

Asymmetric catalysis, particularly asymmetric catalytic reduction, has emerged as a powerful tool for the stereoselective synthesis of chiral intermediates for formoterol. One notable strategy involves the enantioselective catalytic reduction of a prochiral ketone, such as a bromoketone precursor, using chiral catalysts. acs.orgallfordrugs.compillbuys.com For instance, the asymmetric catalytic borane (B79455) reduction of a bromoketone using an oxazaborolidine catalyst derived from (1R,2S)-1-amino-2-indanol has been successfully employed to obtain a chiral bromohydrin intermediate with high enantioselectivity (96-98% isomeric purity). google.comacs.orgdrugfuture.com This chiral intermediate can then be carried forward in the synthesis to yield optically pure formoterol. google.comacs.orgdrugfuture.com

Asymmetric transfer hydrogenation (ATH) is another catalytic reduction strategy that has been applied to the synthesis of chiral intermediates for formoterol. acs.orgmdpi.comnih.govresearchgate.net Rhodium-catalyzed asymmetric transfer hydrogenation using specific chiral ligands, such as (S,S)-PEGBsDPEN, has been reported for the preparation of chiral alcohol intermediates. nih.gov These catalytic methods offer the potential for higher yields and enantioselectivities compared to traditional resolution methods.

Chemoenzymatic Methodologies for Enantiomerically Pure Precursors

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, provides an alternative route to access enantiomerically pure formoterol precursors. Enzymes, particularly lipases, can exhibit high enantiospecificity, making them valuable catalysts for kinetic resolution or asymmetric transformations. researchgate.netresearchgate.netisca.inutupub.fi

One chemoenzymatic approach involves using lipases, such as Pseudomonas cepacia lipase (B570770) (lipase PS) or Candida antarctica lipase (CALB), for the enantiodifferentiation of racemic or prochiral substrates. researchgate.netresearchgate.netisca.inutupub.fi For example, enzymatic kinetic resolution using lipase PS has been explored for the preparation of chiral bromohydrin intermediates. researchgate.net Lipase-catalyzed acylation of racemic alcohols can yield unreacted alcohol and an acylated product with high enantiomeric purity, allowing for the isolation of the desired enantiomer. researchgate.netutupub.fi The utilization of enzymes in specific steps can provide access to chiral building blocks with high enantiopurity, which are then carried through chemical steps to complete the synthesis of (S,S)-formoterol or its precursors. researchgate.netresearchgate.net

Advanced Chiral Resolution Techniques for Formoterol Intermediates

Beyond classical diastereomeric crystallization, advanced chiral resolution techniques can be applied to specific formoterol intermediates to enhance enantiomeric purity. While the final product resolution and semi-preparative HPLC of precursors were discussed earlier, resolution of intermediates at different stages of the synthesis can be more efficient.

Recrystallization techniques, particularly of diastereomeric salts formed with appropriate chiral acids, remain relevant for purifying chiral intermediates. For instance, the resolution of a racemic amine intermediate, such as N-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine, with (S)-mandelic acid has been reported to yield the desired (R)-enantiomer, a key intermediate for (R,R)-formoterol synthesis. drugfuture.com Similar strategies utilizing different chiral acids could potentially be applied to obtain intermediates suitable for (S,S)-formoterol synthesis.

Furthermore, specific recrystallization methods for formoterol intermediates have been developed to improve purity. A resolution method for a formoterol chiral intermediate, 1-(4-benzyloxy-3-aminophenyl)-2-{benzyl-[2-(4-methoxyphenyl)-1-methylethyl]amino}-ethanol, using recrystallization from specific solvent systems (e.g., diethyl ether, isopropyl ether, or mixtures thereof) has been described, aiming to control impurities and improve the yield of the desired stereoisomer. google.com These advanced crystallization techniques focus on optimizing solvent systems, cooling rates, and seeding to achieve high enantiomeric and chemical purity of the isolated intermediates.

Comparative Receptor Binding Affinities of Formoterol Stereoisomers for β2-Adrenoceptors

Studies have demonstrated significant differences in the binding affinities of formoterol stereoisomers for the β2-adrenoceptor. The (R,R)-enantiomer exhibits a substantially higher affinity for the human β2-adrenoceptor compared to the (S,S)-enantiomer. Research indicates that (R,R)-formoterol has an approximately 1000-times greater affinity (2.9 nM) than (S,S)-formoterol (3100 nM) for the human β2 adrenoceptor. researchgate.net This considerable difference in binding affinity highlights the stereoselectivity of the β2-adrenoceptor for the (R,R) configuration.

The following table summarizes the comparative binding affinities:

| Stereoisomer | Binding Affinity (nM) for Human β2-Adrenoceptor | Reference |

| (R,R)-Formoterol | 2.9 | researchgate.net |

| (S,S)-Formoterol | 3100 | researchgate.net |

Stereochemical Influence on G-Protein Coupling Selectivity and Agonist Bias

The binding of β2-adrenergic agonists to the receptor typically leads to the activation of intracellular signaling pathways, primarily through coupling with Gs proteins, which in turn stimulate adenylyl cyclase. The stereochemistry of formoterol influences this coupling and the resulting agonist bias. While (R,R)-formoterol is a potent agonist that effectively couples to Gs and activates downstream signaling, the (S,S)-enantiomer shows significantly less activity in this regard. The differential binding affinity directly impacts the ability of each stereoisomer to effectively engage the receptor and induce the conformational changes necessary for G-protein coupling and subsequent signal transduction.

Differential Modulation of Intracellular Signaling Pathways (e.g., Cyclic AMP Levels) by Formoterol Enantiomers

The activation of β2-adrenoceptors by agonists leads to the stimulation of intracellular adenylate cyclase, increasing the levels of cyclic adenosine (B11128) monophosphate (cAMP). fda.gov This increase in cAMP is a key mediator of the bronchodilatory effect through the relaxation of bronchial smooth muscle.

Research has shown that the formoterol enantiomers have differential effects on intracellular cAMP levels. (R,R)-formoterol effectively modulates intracellular cAMP levels due to its high binding affinity and potent agonist activity. researchgate.net In contrast, (S,S)-formoterol has a much weaker effect on cAMP levels, consistent with its lower binding affinity and reduced agonist efficacy at the β2-adrenoceptor. researchgate.net

Studies investigating the effects of formoterol enantiomers on cellular processes, such as the proliferation of pulmonary arterial vascular smooth muscle cells (PAVSMC), have also shown differential modulation of signaling pathways. (R,R)-formoterol, and to a lesser extent racemic formoterol, inhibited proliferation and attenuated ERK1/2 phosphorylation, while (S,S)-formoterol had a lesser inhibitory effect and little effect on Akt and S6 phosphorylation levels. nih.gov This suggests that the stereochemistry dictates the extent to which formoterol influences specific intracellular signaling cascades beyond just cAMP.

Investigating Potential Antagonistic or Deleterious Properties of (S,S)-Formoterol in Receptor Systems

Given its lower efficacy and potential for accumulation due to differential metabolism, the (S,S)-enantiomer of formoterol has been investigated for potential antagonistic or deleterious properties. While (R,R)-formoterol is the primary active component, some studies have explored whether the (S,S)-isomer might exert unwanted effects.

Some research has hypothesized that the less active or inactive S-enantiomers of β2-agonists, including (S,S)-formoterol, might be responsible for evoking some unwanted paradoxical responses. ersnet.org In tissues pretreated with (S,S)-formoterol, but not with (R,R)- or racemic formoterol, contractions to high concentrations of carbachol (B1668302) were exaggerated in some in vivo experiments with sensitized guinea pigs. researchgate.net This suggests a potential for (S,S)-formoterol to influence airway responsiveness in certain contexts.

However, other studies have indicated that (S,S)-formoterol had no effects on methacholine-induced bronchoconstriction, heart rate, blood pressure, or serum potassium concentrations in certain experimental settings. fda.gov The effects observed with racemic formoterol on bronchoconstriction and heart rate appeared to be primarily due to the activity of the (R,R)-enantiomer. fda.gov

The potential for (S,S)-formoterol to accumulate in vivo relative to the active (R,R)-stereoisomer due to differential rates of metabolism has also been noted. ersnet.org Glucuronidation of formoterol is stereoselective, occurring more than two times faster for (S,S)-formoterol than for (R,R)-formoterol. researchgate.net This differential metabolism could lead to higher relative concentrations of the (S,S)-isomer upon repeated administration of the racemate.

Further research is ongoing to fully elucidate the potential impact of (S,S)-formoterol accumulation and its specific effects on β2-adrenoceptor function and downstream signaling, as well as any potential interactions with other receptor systems.

Research Findings and Academic Perspectives on S,s Formoterol

Academic research into (S,S)-formoterol extends beyond simply characterizing its lower activity. Investigations have explored potential "anomalous actions" associated with the less active stereoisomers of β2-agonists, including formoterol (B127741) nih.govnih.gov. Some studies in experimental models have suggested that (S)-isomers might possess properties inconsistent with therapeutic goals for asthma, and there has been speculation about their potential to antagonize the effects of the active (R)-isomer or contribute to pro-inflammatory responses newdrugapprovals.orgnih.gov. For instance, in tissues pretreated with (S,S)-formoterol, contractions to certain spasmogens were exaggerated, a phenomenon not observed with the (R,R) or racemic forms nih.gov. While the clinical relevance of these findings is still a subject of research, they highlight the importance of understanding the full pharmacological profile of each stereoisomer, even the less active one. The dedicated study of (S,S)-formoterol contributes to the broader understanding of stereoselectivity in drug action and metabolism within the context of β2-adrenergic agonists.

Enzymatic Biotransformation and Stereoselective Metabolism of S,s Formoterol

Kinetics and Stereoselectivity of Glucuronidation in Human Hepatic Microsomes

In vitro studies utilizing human liver microsomes have been instrumental in characterizing the kinetics of formoterol (B127741) glucuronidation. Research has demonstrated that the conjugation of formoterol enantiomers with glucuronic acid follows Michaelis-Menten kinetics. nih.gov A key finding from these studies is the pronounced stereoselectivity of the reaction. The glucuronidation of (S,S)-Formoterol occurs more than two times faster than that of its pharmacologically active counterpart, (R,R)-Formoterol. nih.gov

This stereoselectivity is primarily driven by a significant difference in the maximum velocity (Vmax) of the reaction for each enantiomer, rather than the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity. nih.gov When the enantiomers were incubated individually with human liver microsomes, the median Vmax for (S,S)-Formoterol was substantially higher than for (R,R)-Formoterol, while their Km values remained similar. nih.gov This indicates a more efficient enzymatic conversion of the (S,S) isomer to its glucuronide conjugate once bound to the enzyme. nih.gov

Interestingly, when racemic formoterol was used as the substrate, the kinetic parameters for both enantiomers were altered, suggesting potential interactions between the isomers at the enzymatic level. nih.gov

| Incubation Condition | Stereoisomer | Median Km (μM) | Median Vmax (pmol min-1 mg-1) |

|---|---|---|---|

| Single Enantiomers | (R,R)-Formoterol | 827.6 | 2625 |

| (S,S)-Formoterol | 840.4 | 4304 | |

| Racemic Mixture | (R,R)-Formoterol | 357.2 | 1435 |

| (S,S)-Formoterol | 312.1 | 2086 |

Data derived from a study using human liver microsomes from nine individuals. nih.gov

Identification and Characterization of Specific UDP-Glucuronosyltransferase (UGT) Isoforms Involved in (S,S)-Formoterol Metabolism

While it is well-established that formoterol undergoes extensive glucuronidation, the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this metabolic pathway have not been fully elucidated in the scientific literature. The UGTs are a superfamily of enzymes that play a critical role in the metabolism of a wide array of xenobiotics and endogenous compounds. Identifying the specific isoforms involved in the metabolism of drug molecules like formoterol is essential for predicting drug-drug interactions and understanding interindividual metabolic variability.

Research on the stereoselective glucuronidation of formoterol in human liver microsomes has highlighted the need for further investigation to pinpoint the exact UGT isoforms involved. nih.gov Studies using purified UGT isoforms or recombinant cell lines expressing single UGTs would be necessary to characterize the contribution of each enzyme (e.g., members of the UGT1A and UGT2B families) to the conjugation of (R,R)- and (S,S)-Formoterol. nih.gov

Analysis of Interindividual Variability in Stereoselective Glucuronidation

A significant characteristic of formoterol metabolism is the high degree of interindividual variability in the rate and stereoselectivity of its glucuronidation. nih.gov Studies conducted with a panel of human liver microsomes from different donors have revealed substantial differences in the metabolic clearance of the formoterol enantiomers. nih.gov

This variability is quantitatively demonstrated by the ratio of the intrinsic clearance (Vmax/Km) of (S,S)-Formoterol to (R,R)-Formoterol. In incubations with racemic formoterol, this ratio was found to range widely, from 0.57 to 6.90, across the different liver samples. nih.gov This extensive variation indicates that the degree and even the direction of stereoselectivity can differ significantly between individuals. nih.gov Such variability in hepatic metabolism could contribute to different plasma concentrations of the active (R,R) and inactive (S,S) enantiomers, potentially explaining some of the observed interpatient differences in clinical response duration. nih.gov

Studies on Phenolsulfotransferase-Mediated Sulfation of Formoterol Stereoisomers

In addition to glucuronidation, sulfation mediated by phenolsulfotransferase (PST) enzymes represents another potential metabolic pathway for formoterol. This pathway also exhibits stereoselectivity. Metabolic experiments using crude human liver phenolsulfotransferase have been performed to determine the intrinsic clearance (Vmax/Km) for the sulfation of formoterol's stereoisomers.

The results of these radiolabeling experiments indicate that the sulfation of (S,S)-Formoterol is markedly more efficient than that of (R,R)-Formoterol. The Vmax/Km value for the (S,S) isomer was found to be nearly five times higher than that for the (R,R) isomer, indicating a strong preference for the (S,S) enantiomer by the sulfotransferase enzymes. The clearance value for the racemic mixture was similar to that of the (R,R)-Formoterol when incubated alone, suggesting possible substrate inhibition or other complex interactions between the enantiomers during the sulfation process.

| Formoterol Isomer | Vmax/Km |

|---|---|

| (R,R)-Formoterol | 0.151 |

| (S,S)-Formoterol | 0.740 |

| (R,R/S,S)-Formoterol (Racemic) | 0.143 |

Data from metabolic radiolabeling experiments with crude human liver phenolsulfotransferase.

Preclinical Pharmacodynamic Investigations of S,s Formoterol

In Vitro Studies on Isolated Airway Smooth Muscle Preparations (e.g., Guinea Pig Trachea, Human Bronchus)

In vitro studies using isolated airway smooth muscle preparations, such as guinea pig trachea and human bronchus, have demonstrated that (S,S)-Formoterol is significantly less potent as a relaxant compared to the racemic mixture and the (R,R)-enantiomer nih.govsandoz.com. In both human bronchus and guinea-pig trachea, (S,S)-formoterol was found to be more than 1,000 times less potent than (R,R)-formoterol in causing relaxation nih.gov. Notably, within the tested concentration range, (S,S)-formoterol did not exhibit any contractile effects in either airway preparation nih.gov. Studies on guinea pig trachea have indicated that while racemic formoterol (B127741) and its (R,R)- and (S,S)-enantiomers are highly selective beta2-adrenoceptor agonists, the (S,S)-enantiomer was 800 to 1,000 times less potent than the (R,R)-enantiomer and did not affect the activity of the (R,R)-enantiomer on tracheal smooth muscle sandoz.com.

Data from in vitro studies on the relaxant potency of formoterol enantiomers are summarized below:

| Preparation | Compound | Relative Potency (vs (R,R)-Formoterol) | Reference |

| Guinea Pig Trachea | (S,S)-Formoterol | > 1,000 times less potent | nih.govsandoz.com |

| Human Bronchus | (S,S)-Formoterol | > 1,000 times less potent | nih.gov |

| Guinea Pig Trachea | Racemic Formoterol | Similar to (R,R)-formoterol | nih.govsandoz.com |

| Guinea Pig Trachea | (R,R)-Formoterol | 1 (Reference) | nih.govsandoz.com |

| Human Bronchus | (R,R)-Formoterol | 1 (Reference) | nih.gov |

These findings suggest that the bronchodilatory effect of formoterol is primarily attributable to the (R,R)-enantiomer chemrxiv.orgnih.gov.

Assessment of (S,S)-Formoterol's Potential Role in Inflammatory Responses in Cellular Models (e.g., IL-4 Production in Mast Cells)

Investigations into the potential role of (S,S)-Formoterol in inflammatory responses have been conducted in cellular models, particularly focusing on mast cells. Studies have shown that (S,S)-formoterol can enhance the production of inflammatory mediators in mast cells. Specifically, (S,S)-formoterol enhanced the production of IL-4, histamine, and PGD2 in mast cells, whereas (R,R)-formoterol had no effect nih.gov. Neither (S,S)- nor (R,R)-formoterol affected IL-4 production in Jurkat T cells nih.gov. In a murine asthma model challenged with ovalbumin (OVA), (S,S)-formoterol increased IL-4 secretion, while (R,R)-formoterol had no effect nih.govmdpi.com. Furthermore, (S,S)-formoterol enhanced inflammatory changes in peribronchial and perivascular areas in OVA-challenged mice nih.gov. These findings suggest that (S,S)-formoterol may contribute to adverse effects in asthma control by activating mast cells to produce proinflammatory mediators such as IL-4 nih.gov. Interleukin-4 is a key cytokine involved in the development of Th2 cells and plays a crucial role in allergic inflammation, including inducing IgE formation and priming mast cells organscigroup.usrug.nl.

Data on the effect of formoterol enantiomers on mediator production in mast cells are summarized below:

| Compound | Mediator Production (Mast Cells) | Effect | Reference |

| (S,S)-Formoterol | IL-4 | Enhanced production | nih.govmdpi.com |

| (S,S)-Formoterol | Histamine | Enhanced production | nih.gov |

| (S,S)-Formoterol | PGD2 | Enhanced production | nih.gov |

| (R,R)-Formoterol | IL-4 | No effect | nih.gov |

| (R,R)-Formoterol | Histamine | No effect | nih.gov |

| (R,R)-Formoterol | PGD2 | No effect | nih.gov |

| (S,S)-Formoterol | IL-4 (Jurkat T cells) | No effect | nih.gov |

| (R,R)-Formoterol | IL-4 (Jurkat T cells) | No effect | nih.gov |

These preclinical findings highlight a potential pro-inflammatory role for the (S,S)-enantiomer of formoterol, contrasting with the bronchodilatory effects of the (R,R)-enantiomer.

Advanced Analytical Techniques for Characterization and Purity Assessment of S,s Formoterol

Development and Validation of Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC is a predominant technique for the enantioselective separation and determination of chiral drugs like formoterol (B127741). up.ptnih.gov Method development and validation are critical to ensure the reliability and accuracy of the results. impactfactor.orghumanjournals.com

Optimization of Chiral Stationary Phases (e.g., Polysaccharide-Based Columns)

Chiral stationary phases (CSPs) are fundamental to achieving enantioseparation in HPLC. Polysaccharide-based CSPs are widely used and have shown effectiveness in separating formoterol enantiomers. asianpubs.orggoogle.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to differential retention times. bgb-analytik.com Selecting the appropriate polysaccharide derivative is crucial, as different derivatives exhibit varying selectivity. up.ptasianpubs.org For instance, Chiralpak AD-H (amylose tris-(3,5-dimethylphenylcarbamate)) and Chiralcel OJ-H (cellulose tris-(4-methylbenzoate)) columns have demonstrated good separation for formoterol enantiomers, while Chiralcel OD-H (cellulose tris-(3,5-dimethylphenylcarbamate)) has not shown selectivity. asianpubs.org Optimization of the mobile phase composition, including the type and ratio of organic modifiers (e.g., n-hexane, 1-propanol) and the addition of basic modifiers like diethylamine, is essential to achieve optimal resolution on these columns. asianpubs.org Temperature also plays a significant role in the separation process, and the enantiomeric separation of formoterol has been found to be an enthalpy-driven process. asianpubs.org

Application of Chiral Mobile Phase Additives for Enantioseparation

An alternative approach to using CSPs is the application of chiral mobile phase additives (CMPAs) with achiral stationary phases. nih.gov In this technique, a chiral selector is dissolved in the mobile phase, forming transient diastereomeric complexes with the enantiomers. nih.gov These complexes then interact differently with the achiral stationary phase, leading to separation. nih.gov This method can offer advantages such as lower cost and increased flexibility compared to using CSPs. chemrxiv.org Cyclodextrins, for example, are popular chiral selectors used as CMPAs due to their ability to form inclusion complexes with a variety of analytes. chemrxiv.org A reversed-phase HPLC method utilizing a core-shell C8 column and a mobile phase containing S-β-cyclodextrin as a CMPA has been developed for the separation of formoterol enantiomers. chemrxiv.org This method achieved a resolution of 2.57 between the enantiomers with a run time of 9 minutes. chemrxiv.org

Hyphenated Techniques for Enhanced Detection and Identification (e.g., UV, Polarimetric Detection)

HPLC is often coupled with various detectors to enhance the detection and identification of analytes. UV detection is commonly used for formoterol due to its chromophoric properties. asianpubs.orgnih.govajrconline.org Wavelengths such as 245 nm or 226 nm have been employed for detection in chiral HPLC methods for formoterol. chemrxiv.orgasianpubs.org Polarimetric detection, which measures the rotation of plane-polarized light, is a valuable tool for confirming the enantiomeric identity and purity of chiral compounds. asianpubs.orgresearchgate.net By connecting a polarimetric detector in series with a UV detector, both the concentration and the optical activity of the separated enantiomers can be monitored. asianpubs.org This hyphenated approach provides orthogonal information, strengthening the confidence in the stereochemical assignment and purity assessment of (S,S)-formoterol.

Spectroscopic Methodologies for Stereochemical Confirmation and Purity Determination

Spectroscopic techniques provide complementary information for the characterization and stereochemical confirmation of chiral compounds. While the provided search results primarily focus on chromatographic methods, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) are established methods for assessing absolute configuration and enantiomeric purity. uff.br Mosher ester analysis using 1H NMR spectroscopy can be employed to determine the absolute stereochemistry of chiral centers. uff.br VCD spectroscopy is particularly useful for determining absolute stereochemistry and enantiomeric purity, especially when combined with NMR for molecules with multiple stereogenic centers. uff.br

Computational Chemistry and Structure Activity Relationship Sar Studies of Formoterol Stereoisomers

Molecular Docking and Dynamics Simulations of (S,S)-Formoterol with β2-Adrenergic Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a receptor. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of the ligand-receptor complex, providing information about stability, conformational changes, and dynamic interactions.

Studies investigating the binding of formoterol (B127741) stereoisomers to β2-AR have utilized molecular docking and MD simulations. These studies often employ models of the β2-AR, which can be based on crystal structures of the receptor in different conformational states (e.g., inactive or active) researchgate.netplos.orgnih.gov. Docking procedures aim to identify potential binding sites and poses for the ligands, including (S,S)-Formoterol, within the receptor's binding pocket researchgate.net. The binding pocket for agonists in β2-AR is generally located between transmembrane helices III, V, VI, and VII researchgate.net.

Molecular dynamics simulations provide a more dynamic view of the ligand-receptor interaction, allowing researchers to observe the stability of the docked poses and the interactions formed over time. These simulations can reveal how the binding of different stereoisomers, including (S,S)-Formoterol, influences the conformational dynamics of the β2-AR. For instance, MD simulations have been used to study the molecular mechanism of interaction between ligands like (R,R')- and (S,S')-fenoterol (a structurally related β2-AR agonist) and β2-AR, offering insights into stereoselective interactions researchgate.net. While direct detailed computational data specifically on (S,S)-Formoterol's docking and dynamics might be less extensively published compared to the eutomer (R,R)-Formoterol, the methodologies applied to related stereoisomers and formoterol itself are indicative of the types of studies conducted.

Elucidation of Chiral Recognition Mechanisms at the Receptor Binding Site

Chiral recognition at the receptor binding site refers to the ability of a chiral receptor, like β2-AR, to distinguish between the different enantiomers or stereoisomers of a chiral ligand. This differential recognition is the basis for the observed differences in the pharmacological profiles of stereoisomers.

Computational studies, including docking and MD simulations, contribute to elucidating the molecular mechanisms behind this chiral recognition. By analyzing the specific interactions formed between each stereoisomer and the amino acid residues within the binding pocket, researchers can identify the key residues and interaction types responsible for the differential binding affinities and efficacies. For β2-AR agonists, important residues in the binding site include Asp113, Ser203, Ser204, Ser207, Lys305, Tyr308, and Asn312 mdpi.comnih.gov. These residues are known to be critical for agonist binding and activation researchgate.netmdpi.com.

Studies on fenoterol (B1672521) stereoisomers, which share structural similarities with formoterol, have demonstrated that stereochemistry significantly influences binding affinity and the thermodynamics of binding, suggesting a mechanism of chiral recognition nih.gov. The binding of (S,x')-isomers of fenoterol was found to be primarily enthalpy-controlled, whereas the binding of (R,x')-isomers was entropy-driven nih.gov. This highlights how subtle differences in stereochemistry can lead to distinct interaction profiles within the chiral environment of the receptor binding site. For formoterol, (R,R)-Formoterol has been shown to have significantly higher affinity for the human β2-AR compared to (S,S)-Formoterol diva-portal.orgnih.gov. This difference in affinity is a direct manifestation of chiral recognition by the receptor.

Theoretical Analysis of Enantiomeric Differences in Ligand-Receptor Interactions and Conformational Dynamics

Theoretical analysis of the interactions between formoterol stereoisomers and the β2-AR aims to explain the observed differences in their pharmacological activity based on their molecular properties and their dynamic interactions with the receptor. This involves comparing the binding poses, interaction energies, hydrogen bonding patterns, hydrophobic contacts, and the influence of each stereoisomer on the receptor's conformational ensemble.

Computational studies have shown that different agonists can induce distinct conformational states of the β2-AR plos.orgnih.govnih.gov. The differential binding of formoterol stereoisomers to these various conformational states can contribute to their differing efficacies and signaling profiles. For example, while (R,R)-Formoterol is considered a full agonist, (S,S)-Formoterol exhibits significantly lower affinity and is largely ineffective in producing bronchodilation diva-portal.orgnih.gov.

Differences in ligand-receptor interactions can lead to variations in the stability and dynamics of the complex. MD simulations can reveal how the presence of (S,S)-Formoterol versus (R,R)-Formoterol affects the flexibility and movement of key receptor domains and residues. These dynamic differences can influence the coupling of the receptor to downstream signaling proteins, such as G proteins and β-arrestins, further explaining the enantiomeric differences in pharmacological outcomes nih.govfrontiersin.orgplos.org. The specific structural features of formoterol, such as its methoxyphenyl and formamide (B127407) groups, have been shown through docking studies to interact differently with residues in the binding site compared to other agonists, contributing to its unique pharmacological profile nih.gov. Theoretical analyses integrate these computational findings with experimental data to build a comprehensive understanding of the molecular basis for the distinct activities of formoterol stereoisomers.

Emerging Research Perspectives on S,s Formoterol

Stereochemistry and Ligand-Directed Receptor Bias: Implications for Novel Agonist Design

Formoterol's structure includes two chiral centers, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R) google.com. (R,R)- and (S,S)-formoterol are enantiomers, as are (R,S) and (S,R) google.com. The commercially available formoterol (B127741) is a racemic mixture of the (R,R) and (S,S) enantiomers google.comgoogle.com. The stereochemical arrangement, particularly at the first chiral center (C1), plays a significant role in receptor interaction researchgate.net. The (R)-configuration at C1 in (R,R)-formoterol shares a similar spatial arrangement with the endogenous agonist R-epinephrine, contributing to its activity as a β₂-adrenergic receptor agonist researchgate.net. Conversely, the (S)-configuration at C1, present in (S,S)-formoterol, has a reverse stereochemical arrangement and is considered to be a neutral entity toward the β₂-adrenergic receptor in some contexts researchgate.net.

Studies have shown a significant difference in the affinity of formoterol enantiomers for the human β₂-adrenoceptor. (R,R)-formoterol has demonstrated a much higher affinity (2.9 nM) compared to (S,S)-formoterol (3100 nM), indicating a 1000-fold difference in binding affinity nih.gov. This difference in binding affinity directly impacts the ability of the enantiomers to modulate intracellular cAMP levels, a key downstream effect of β₂-receptor activation nih.gov. While (R,R)-formoterol potently stimulates cAMP production, (S,S)-formoterol shows low intrinsic activity in this regard google.com.

The concept of ligand-directed receptor bias suggests that different ligands binding to the same receptor can preferentially activate distinct downstream signaling pathways. While (R,R)-formoterol is a potent agonist, the significantly lower affinity and different stereochemical arrangement of (S,S)-formoterol raise questions about its potential to induce biased signaling or interact with the receptor in a manner distinct from the (R,R) enantiomer. Although (S,S)-formoterol is often considered pharmacologically inactive in terms of bronchodilation, its interaction, however weak, with β₂-adrenergic receptors or other cellular targets could potentially lead to different cellular responses or modulate the effects of the active enantiomer nih.gov.

Potential for Pharmacological Interventions Targeting Stereoisomer-Specific Pathways

Research indicates that (S,S)-formoterol may have effects independent of potent β₂-agonism. For instance, some studies suggest that (S,S)-formoterol might reduce the relaxant efficacy of the racemic mixture or even promote inflammation atsjournals.org. Furthermore, in vitro studies have shown that in tissues pretreated with (S,S)-formoterol, contractions induced by certain spasmogens were exaggerated nih.gov. This suggests a potential for (S,S)-formoterol to influence airway responsiveness through mechanisms not directly related to β₂-receptor activation or even to antagonize the actions of (R,R)-formoterol nih.gov.

Metabolism of formoterol also exhibits stereoselectivity. Glucuronidation, a major metabolic pathway, occurs faster for (S,S)-formoterol than for (R,R)-formoterol in human liver microsomes nih.govresearchgate.netnih.gov. This differential metabolism can lead to varying concentrations of the enantiomers and their metabolites in the body, potentially contributing to observed interpatient variability in response to racemic formoterol nih.govnih.gov. Studies on urinary excretion have shown that unchanged (S,S)-formoterol is excreted in greater amounts than unchanged (R,R)-formoterol, while (R,R)-formoterol glucuronide is excreted more than (S,S)-formoterol glucuronide nih.gov. This stereoselective metabolism and excretion highlight potential pathways where pharmacological intervention or modulation could be explored, perhaps to alter the metabolic fate of the less active enantiomer or mitigate any undesirable effects it might have.

The interaction of formoterol enantiomers with organic cation transporters (OCTs) also shows stereoselectivity. OCT1 and CYP2D6 have shown a preference for the (R,R)-enantiomer over the (S,S)-enantiomer acs.org. However, other transporters like OCT2 and OCT3 can exhibit different stereoselectivities depending on the substrate acs.orgsci-hub.se. This stereoselective transport could influence the cellular uptake and distribution of formoterol enantiomers in various tissues, potentially impacting their local concentrations and effects acs.orgsci-hub.se.

The distinct pharmacological and metabolic profiles of the formoterol stereoisomers suggest a potential for developing novel therapeutic strategies that go beyond simply administering the racemic mixture or the eutomer ((R,R)-formoterol). Future interventions could potentially target stereoisomer-specific metabolic enzymes (like UGTs or CYPs involved in formoterol metabolism) or transporters (like OCTs) to modify the pharmacokinetics and pharmacodynamics of formoterol enantiomers. Understanding these stereoisomer-specific pathways could pave the way for designing new agonists or co-therapies that optimize the therapeutic benefits while minimizing potential contributions from the less active or potentially detrimental stereoisomer.

Here is a table summarizing some research findings on the differential properties of (R,R)- and (S,S)-Formoterol:

| Property | (R,R)-Formoterol | (S,S)-Formoterol | Source |

| β₂-adrenoceptor Affinity | High (Kd ~ 2.9 nM) | Low (Kd ~ 3100 nM) | nih.gov |

| Bronchodilatory Potency | High | Low (1000x less potent than R,R) | google.comgoogle.comnih.gov |

| Intrinsic Activity (cAMP) | High | Low | google.com |

| Glucuronidation Rate (in vitro) | Slower than (S,S) | Faster than (R,R) | nih.govresearchgate.netnih.gov |

| Unchanged Urinary Excretion | Less than (S,S) | Greater than (R,R) | nih.gov |

| Glucuronide Urinary Excretion | Greater than (S,S) | Less than (R,R) | nih.gov |

| OCT1/CYP2D6 Preference | Preferred | Less Preferred | acs.org |

| Effect on Airway Contraction | Potent Inhibition | Little effect or exaggerated contractions | nih.govnih.govphysiology.org |

Advancements in Stereoselective Methodologies for Comprehensive Chiral Drug Analysis

The significant differences in the pharmacological activities and metabolic fates of drug stereoisomers, including those of formoterol, underscore the critical need for advanced stereoselective analytical methodologies iipseries.org. Comprehensive chiral drug analysis is essential at various stages of drug development, manufacturing, quality control, and in pharmacokinetic and pharmacodynamic studies chemrxiv.org.

Traditional non-chiral analytical methods are insufficient for distinguishing and quantifying individual enantiomers in a mixture researchgate.net. This is particularly important for drugs like formoterol, which are administered as racemates, as the therapeutic efficacy and potential side effects are often attributed differentially to the individual enantiomers iipseries.orgchemrxiv.org.

Significant advancements have been made in stereoselective chromatography, particularly in High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC), as well as Capillary Electrophoresis (CE) researchgate.netresearchgate.net. These techniques utilize chiral stationary phases or chiral mobile phase additives to achieve the separation of enantiomers chemrxiv.orgasianpubs.org.

For formoterol, chiral HPLC methods have been developed and validated for the separation and quantification of its enantiomers in bulk drugs and formulations asianpubs.org. These methods often employ chiral stationary phases, such as polysaccharide-based columns, which provide the necessary chiral recognition to separate (R,R)- and (S,S)-formoterol asianpubs.org. The optimization of mobile phase composition, including the use of organic modifiers and additives, is crucial for achieving adequate resolution and sensitivity asianpubs.org.

LC-MS/MS has emerged as a powerful tool for the enantioselective analysis of formoterol and its metabolites in biological matrices like urine and plasma, offering high sensitivity and specificity required for pharmacokinetic and doping control studies researchgate.netresearchgate.net. These methods are vital for understanding the stereoselective disposition of formoterol enantiomers in vivo, including their absorption, distribution, metabolism, and excretion nih.govresearchgate.net.

The development of sensitive and reliable stereoselective analytical methods has been instrumental in elucidating the distinct pharmacokinetic profiles of (R,R)- and (S,S)-formoterol. For example, chiral HPLC assays have been used to demonstrate the stereoselective glucuronidation of formoterol in human liver microsomes and the differential urinary excretion of the enantiomers and their glucuronide conjugates nih.govnih.gov. These analytical advancements provide the necessary tools to support research into the stereoisomer-specific effects and metabolic pathways of (S,S)-formoterol and to potentially inform the development of stereoisomerically pure drug formulations or optimized dosing strategies.

| Analytical Technique | Application in Formoterol Analysis | Key Features | Source |

| Chiral HPLC | Separation and quantification in bulk drug and formulations | Utilizes chiral stationary phases or mobile phase additives, method validation | asianpubs.org |

| LC-MS/MS | Enantioselective analysis in biological matrices (urine, plasma) | High sensitivity and specificity, used for pharmacokinetic and doping control | researchgate.netresearchgate.net |

| GC | Stereoselective analysis (mentioned for β₂-agonists generally) | Requires derivatization for volatile compounds | researchgate.net |

| CE | Stereoselective analysis (mentioned for β₂-agonists generally) | Offers high separation efficiency | researchgate.net |

常见问题

What experimental models distinguish the proinflammatory effects of (S,S)-formoterol from the therapeutic benefits of (R,R)-formoterol?

Methodological Answer:

In vitro mast cell assays (e.g., IL-4, histamine, and PGD₂ quantification) and murine asthma models (OVA-challenged mice) are used to isolate (S,S)-formoterol's proinflammatory role. Chiral separation techniques (e.g., enantioselective chromatography) ensure enantiomer purity before administration. In contrast, bronchoprotective effects of (R,R)-formoterol are evaluated via methacholine challenge tests and airway hyperresponsiveness (AHR) measurements in humans .

How should researchers reconcile contradictory meta-analyses on formoterol-associated mortality risk?

Methodological Answer:

Critical appraisal of inclusion criteria (e.g., exclusion of non-LABA comparator trials) and statistical methods (Peto’s one-step vs. Bayesian analysis) is essential. For example, a 2009 meta-analysis found a non-significant 2.7-fold asthma death risk (95% CI: 0.5–26.7) but excluded Novartis trials, skewing results. Sensitivity analyses using "as-randomized" vs. "as-exposed" classifications and subgroup stratification by ICS use can clarify discrepancies .

What in vitro systems quantify stereoselective metabolism of (S,S)-formoterol?

Methodological Answer:

Human liver microsomes incubated with racemic formoterol or individual enantiomers, followed by chiral HPLC analysis, reveal stereoselective glucuronidation. (S,S)-formoterol is metabolized 2× faster (median Vₘₐₓ: 4304 vs. 2625 pmol/min/mg), with high interindividual variability (Vₘₐₓ/Kₘ ratios: 0.57–6.90). Kinetic parameters (Kₘ, Vₘₐₓ) derived from Michaelis-Menten plots explain variability in clinical duration of action .

How do dose-response studies differentiate formoterol’s efficacy from partial agonists like salmeterol?

Methodological Answer:

Double-blind crossover trials comparing cumulative doses (e.g., formoterol 12–120 µg vs. salmeterol 50–500 µg) measure bronchoprotection against methacholine-induced constriction. Formoterol shows linear dose-response (4.6 doubling doses at 120 µg), while salmeterol plateaus (2.8 doubling doses at 250 µg). Systemic effects (tremor score, S-potassium levels) confirm full vs. partial β₂-receptor agonism .

Does concomitant ICS therapy mitigate (S,S)-formoterol risks in long-term trials?

Methodological Answer:

Meta-analyses of RCTs stratify patients by ICS use. A 2012 Cochrane review found ICS did not abolish serious adverse event risks (OR: 1.57; 95% CI: 1.06–2.31), with higher pediatric SAEs. Trials must standardize ICS dosing (e.g., budesonide/formoterol fixed combinations) and track adherence via plasma cortisol suppression assays .

What mechanisms underlie (S,S)-formoterol’s proinflammatory activity in mast cells?

Methodological Answer:

Mast cell degranulation assays (histamine release) and cytokine profiling (ELISA for IL-4, IL-13) in murine models demonstrate (S,S)-formoterol’s activation of Gs-protein-coupled pathways. Co-incubation with β₂-antagonists (e.g., propranolol) or knockout models (e.g., β₂-adrenoceptor⁻/⁻ mice) confirm receptor-mediated effects .

Which analytical methods ensure enantiomeric purity in pharmacokinetic studies?

Methodological Answer:

Chiral mobile-phase additives (e.g., cyclodextrins) in HPLC separate (R,R)- and (S,S)-formoterol. Validation parameters include resolution factor (>1.5), retention time reproducibility (±2%), and LOQ (≤10 ng/mL). Mass spectrometry (LC-MS/MS) quantifies enantiomer-specific glucuronide conjugates in plasma .

How do crossover studies assess rebound bronchial hyperresponsiveness after formoterol cessation?

Methodological Answer:

Double-blind, placebo-controlled crossover trials measure PC₂₀ methacholine at 12h, 36h, 60h, and 2 weeks post-treatment. Linear mixed models (fixed effects: treatment, trial phase; random effect: participant) show no rebound after 2-week formoterol use (PC₂₀: 0.53 vs. 2.0 mg/mL; p<0.001) .

What ethical frameworks govern mortality risk reporting in formoterol RCTs?

Methodological Answer:

FINER criteria (Feasible, Novel, Ethical, Relevant) mandate transparent SAE reporting, including non-asthma deaths. Trials ≥12 weeks must predefine stopping rules (e.g., ≥3 SAEs) and use DSMBs for interim analyses. FDA submissions require "as-exposed" mortality data stratified by ICS adherence .

Why do murine models overestimate (S,S)-formoterol’s clinical toxicity?

Methodological Answer:

Species differences in β₂-receptor density (higher in murine mast cells) and metabolism (faster (S,S)-glucuronidation in humans) limit translational validity. Co-administration with ICS in mice fails to replicate human pharmacokinetics, necessitating PK/PD modeling for dose extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。